Sodium lauroyl lactylate is classified as a food additive and surfactant. It is primarily sourced from natural fatty acids, particularly lauric acid, which can be derived from coconut oil or palm kernel oil. The compound exhibits amphiphilic properties, making it effective in stabilizing emulsions and enhancing the texture of various products.
The synthesis of sodium lauroyl lactylate typically involves the following steps:
The yield of sodium lauroyl lactylate can reach approximately 75%, with an acid value ranging from 35 to 55 .
Sodium lauroyl lactylate has a molecular formula of and a molecular weight of approximately 290.39 g/mol. The structure consists of a lauric acid moiety (a saturated fatty acid with a 12-carbon chain) esterified with lactic acid. The presence of both hydrophobic (fatty acid) and hydrophilic (lactic acid) components contributes to its surfactant properties.
The structural representation can be described as follows:
Sodium lauroyl lactylate can undergo various chemical reactions typical for esters:
These reactions are significant in modifying the properties or enhancing the functionality of sodium lauroyl lactylate in various applications.
The mechanism by which sodium lauroyl lactylate exerts its effects primarily revolves around its surfactant properties:
The effectiveness of sodium lauroyl lactylate as a surfactant can be quantified using techniques such as quartz crystal microbalance-dissipation (QCM-D) and electrochemical impedance spectroscopy (EIS), which measure real-time interactions with lipid membranes .
Relevant analyses include determining saponification values, iodine values, and acidity levels using standardized methods such as those outlined by the American Oil Chemists' Society (AOCS) .
Sodium lauroyl lactylate finds extensive applications across various industries:
Given its multifunctional properties, sodium lauroyl lactylate continues to be an area of interest for research into new applications in both industrial processes and consumer products.
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